2-Bromo-4-hydrazinylpyridine
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Overview
Description
2-Bromo-4-hydrazinylpyridine is an organic compound with the molecular formula C5H6BrN3 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the second position and a hydrazine group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-hydrazinylpyridine typically involves the bromination of 4-hydrazinylpyridine. One common method includes the reaction of 4-hydrazinylpyridine with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-bromination and to ensure the selective substitution at the second position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 4-hydrazinylpyridine is reacted with bromine in a solvent such as acetic acid. The reaction mixture is then purified through crystallization or distillation to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form 2-bromo-4-aminopyridine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or ethanol.
Major Products:
Oxidation: Oxidized pyridine derivatives.
Reduction: 2-Bromo-4-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-hydrazinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-hydrazinylpyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
2-Bromo-4-aminopyridine: Similar structure but with an amino group instead of a hydrazine group.
4-Hydrazinylpyridine: Lacks the bromine substitution at the second position.
2-Chloro-4-hydrazinylpyridine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 2-Bromo-4-hydrazinylpyridine is unique due to the presence of both a bromine atom and a hydrazine group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in its analogs.
Properties
IUPAC Name |
(2-bromopyridin-4-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWBINLNHGCCKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923547-35-7 |
Source
|
Record name | 2-bromo-4-hydrazinylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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